

Methyl 3-amino-5-bromopicolinate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-amino-5-bromopicolinate**

Cat. No.: **B1392811**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-amino-5-bromopicolinate**: Properties, Synthesis, and Applications

Foreword

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives offer a versatile platform for constructing novel therapeutic agents. Among these, **Methyl 3-amino-5-bromopicolinate** has emerged as a key building block, valued for its specific arrangement of functional groups—an amino group, a bromine atom, and a methyl ester—which provide multiple reaction handles for molecular elaboration. This guide offers a comprehensive technical overview of **Methyl 3-amino-5-bromopicolinate**, consolidating its physicochemical properties, outlining a plausible synthetic pathway with detailed protocols, and discussing its significance in the broader context of chemical and pharmaceutical research.

Core Molecular and Physicochemical Properties

Methyl 3-amino-5-bromopicolinate is a substituted pyridine derivative. The precise identity and characteristics of this compound are fundamental to its application in synthesis.

Molecular Identity

- Chemical Name: **Methyl 3-amino-5-bromopicolinate**

- Synonyms: 3-Amino-5-bromopyridin-2-carboxylic acid methyl ester, Methyl 3-amino-5-bromopyridine-2-carboxylate[1][2]
- CAS Number: 1072448-08-8[1][3][4]

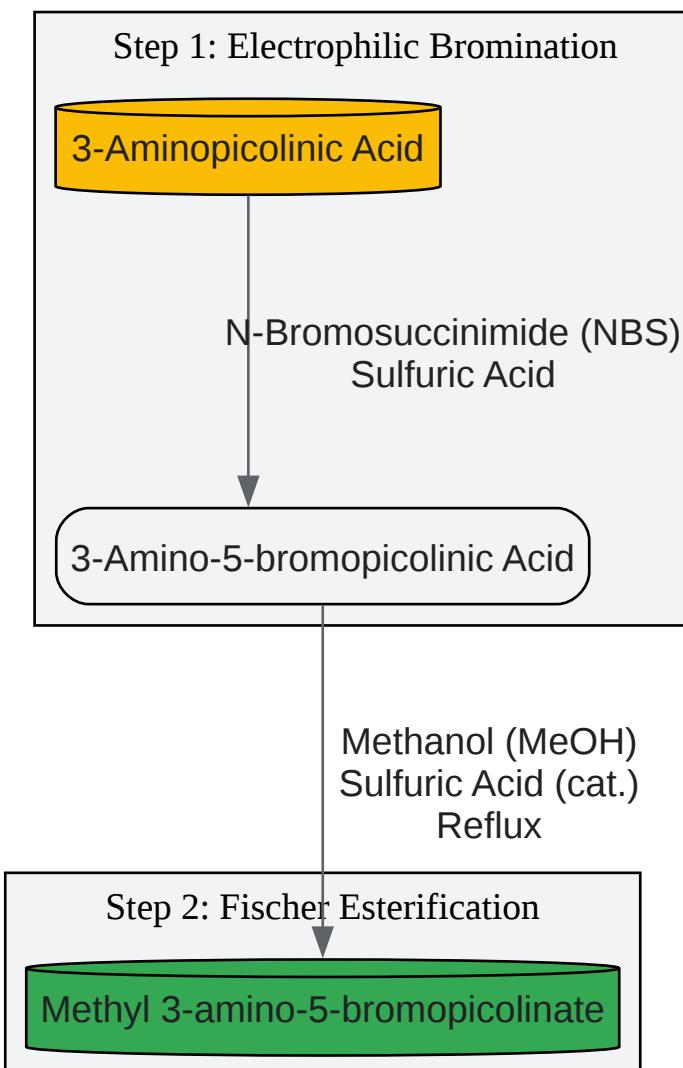
Quantitative Data Summary

The key physicochemical properties of **Methyl 3-amino-5-bromopicolinate** are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[1][2][3]
Molecular Weight	231.05 g/mol	[1][2]
Exact Mass	229.96909 u	[1][3]
Density	1.662 ± 0.06 g/cm ³ (Predicted)	[1][2]
Boiling Point	371.9 ± 37.0 °C at 760 mmHg (Predicted)	[1][2][3]
Flash Point	178.7 ± 26.5 °C (Predicted)	[3]
pKa	0.30 ± 0.10 (Predicted)	[1][2]

Synthesis of Methyl 3-amino-5-bromopicolinate: A Proposed Pathway

While direct, single-publication synthesis pathways are not extensively documented, a chemically sound and logical route can be constructed from commercially available precursors by examining established methodologies for analogous pyridine derivatives.[5][6] The proposed synthesis begins with 3-aminopicolinic acid and proceeds through bromination followed by esterification.


Rationale for Synthetic Strategy

The chosen pathway is predicated on a two-step functionalization of a simple pyridine core.

- Electrophilic Bromination: The pyridine ring, activated by the amino and carboxylic acid groups, is susceptible to electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. However, the 2-position is occupied by the carboxylic acid, and the 4- and 6-positions are sterically and electronically influenced. The 5-position becomes a favorable site for bromination.
- Esterification: The final step involves the conversion of the picolinic acid to its methyl ester. A standard acid-catalyzed Fischer esterification is a reliable and high-yielding method for this transformation.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 3-aminopicolinic acid to **Methyl 3-amino-5-bromopicolinate**.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Methyl 3-amino-5-bromopicolinate**.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and purification steps to ensure the integrity of the final product.

Step 1: Synthesis of 3-Amino-5-bromopicolinic Acid

- Principle: This step involves the regioselective bromination of 3-aminopicolinic acid at the C5 position using N-Bromosuccinimide (NBS) as the bromine source in a strong acid medium,

which facilitates the electrophilic substitution.

- Methodology:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminopicolinic acid (1.0 eq.).
- Carefully add concentrated sulfuric acid (H_2SO_4) with cooling in an ice bath to dissolve the starting material.
- Once the solution is homogeneous and cooled to 0-5 °C, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Adjust the pH of the resulting slurry to ~4-5 using a saturated sodium bicarbonate solution. The product will precipitate out of the solution.
- Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-bromopicolinic acid.

Step 2: Synthesis of **Methyl 3-amino-5-bromopicolinate**

- Principle: The carboxylic acid functional group of the intermediate is converted to a methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol serves as both the solvent and the reagent.
- Methodology:
 - Suspend the dried 3-amino-5-bromopicolinic acid (1.0 eq.) in methanol (MeOH) in a round-bottom flask fitted with a reflux condenser.

- Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) (e.g., 0.1-0.2 eq.).
- Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
- In-Process Control: Monitor the ester formation via TLC, observing the appearance of a new, less polar spot corresponding to the methyl ester product.
- After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **Methyl 3-amino-5-bromopicolinate**. The final product's identity and purity can be confirmed using techniques like NMR and LC-MS.

Applications in Research and Development

While specific biological activities of **Methyl 3-amino-5-bromopicolinate** are not widely published, its value lies in its role as a versatile synthetic intermediate. Structurally related aminobromopyridines serve as crucial building blocks in the synthesis of complex molecules in pharmaceuticals and agrochemicals.^[7] The strategic placement of the amino, bromo, and methyl ester groups allows for a variety of subsequent chemical transformations:

- Suzuki and Stille Cross-Coupling: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups.
- Buchwald-Hartwig Amination: The bromo group can be substituted with various amines to build more complex nitrogen-containing scaffolds.

- Amide Coupling: The amino group can be acylated or used in coupling reactions to extend the molecular structure.
- Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed back to the carboxylic acid or converted directly into amides, providing another point of diversification.

The potential applications are broad, and this compound is a valuable starting point for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas like oncology and infectious diseases where substituted pyridine cores are prevalent.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Methyl 3-amino-5-bromopicolinate** is essential.

- Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
- Handling: Use only in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. echemi.com [echemi.com]
2. Methyl 3-amino-5-bromopicolinate Nine Chongqing Chemdad Co. , Ltd chemdad.com
3. Methyl 3-amino-5-bromopicolinate | CAS#:1072448-08-8 | Chemsoc chemsrc.com
4. Methyl 3-amino-5-bromopicolinate | 1072448-08-8 chemicalbook.com

- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1 [smolecule.com]
- 8. Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 3-amino-5-bromopicolinate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1392811#methyl-3-amino-5-bromopicolinate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com